Methyl 3-hydroxyhex-5-enoate
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Overview
Description
Methyl 3-hydroxyhex-5-enoate is an organic compound with the molecular formula C7H12O3. It is a methyl ester derivative of 3-hydroxyhex-5-enoic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxyhex-5-enoate can be synthesized through the reduction of methyl 3-oxohex-5-enoate using Baker’s yeast. This method provides the compound with 78% enantiomeric enrichment . The reaction conditions typically involve the use of an aqueous medium and a controlled temperature to facilitate the reduction process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the yeast reduction process for higher yields and purity, possibly incorporating continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxyhex-5-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond can be reduced to form a saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using H2 and a palladium catalyst.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products
Oxidation: Methyl 3-oxohex-5-enoate.
Reduction: Methyl 3-hydroxyhexanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-hydroxyhex-5-enoate is used in scientific research for the synthesis of chiral mevinic acid analogues . These analogues are important in the study of cholesterol-lowering agents. The compound’s unique structure allows for the exploration of various stereochemical outcomes in synthetic organic chemistry.
Mechanism of Action
The mechanism by which methyl 3-hydroxyhex-5-enoate exerts its effects is primarily through its reactivity as an ester and an alcohol. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the ester group can undergo hydrolysis and transesterification. These reactions are facilitated by the molecular structure, which allows for various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxohex-5-enoate: A precursor in the synthesis of methyl 3-hydroxyhex-5-enoate.
Methyl 3-hydroxyhexanoate: A reduced form of this compound.
Hex-5-enoic acid: The parent acid of the ester.
Uniqueness
This compound is unique due to its combination of an ester and an alcohol functional group within the same molecule. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in synthetic organic chemistry.
Properties
IUPAC Name |
methyl 3-hydroxyhex-5-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-4-6(8)5-7(9)10-2/h3,6,8H,1,4-5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCCDTNWCIHREA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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